molecular formula C10H14N4O6 B1192233 Azido-PEG2-CH2CO2-NHS

Azido-PEG2-CH2CO2-NHS

Cat. No. B1192233
M. Wt: 286.24
InChI Key: AKYVOJUTSASQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG2-CH2CO2-NHS is a PEG derivative containing an azide group and an NHS ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Scientific Research Applications

PEGylation in Drug Delivery and Bioconjugation

Azido-PEG2-CH2CO2-NHS, as a derivative of polyethylene glycol (PEG), is primarily used in the process of PEGylation. This technique involves the conjugation of PEG to various biomolecules like proteins, peptides, oligonucleotides, and nanoparticles to enhance their stability, solubility, and circulation time in the bloodstream. Despite its widespread use and benefits, PEGylation has been associated with immunogenic responses, leading to the development of anti-PEG antibodies. This response can result in reduced drug efficacy and potential hypersensitivity reactions. Therefore, the scientific community is focused on exploring alternatives to PEG to mitigate these immunogenic effects while retaining the benefits of PEGylation in drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020).

Hemostatic Applications

N-hydroxysuccinimide functionalized polyethylene glycol (NHS-PEG), closely related to this compound, is a significant component of advanced hemostatic agents like HEMOPATCH (Sealing Hemostat). NHS-PEG facilitates the rapid adhesion of the collagen pad to tissues, promoting hemostasis during surgical procedures. The hemostatic efficacy of NHS-PEG has been demonstrated to be superior in various surgical contexts, especially in patients with coagulopathies (K. Lewis et al., 2015).

Bowel Preparation

PEG derivatives, including this compound, are commonly used in bowel preparation regimens before colonoscopy procedures. Split-dose PEG solutions have been shown to improve bowel preparation quality, patient compliance, and reduce side effects such as nausea compared to full-dose regimens (Todd W. Kilgore et al., 2011).

Pharmaceutical Applications

This compound contributes to the pharmaceutical field by enhancing the pharmacokinetic and pharmacodynamic profiles of drugs. The conjugation of PEG to therapeutic molecules results in improved stability, reduced immunogenicity, increased half-lives, and lower toxicity, thereby optimizing drug delivery and efficacy. This modification is pivotal in developing formulations with improved biopharmaceutical properties (Aviral Jain et al., 2008).

Green Chemistry

This compound, as part of the PEG family, is also recognized in the field of green chemistry. PEG and its solutions are considered environmentally benign and are used as solvents in chemical reactions, phase-transfer catalysts, and in applications like reactive extraction. The unique solvent properties and phase-transfer characteristics of PEG make it a preferred choice in various chemical processes, offering an environmentally friendly alternative to traditional organic solvents (Ji Chen et al., 2005).

properties

Molecular Formula

C10H14N4O6

Molecular Weight

286.24

IUPAC Name

2,5-dioxopyrrolidin-1-yl 2-(2-(2-azidoethoxy)ethoxy)acetate

InChI

InChI=1S/C10H14N4O6/c11-13-12-3-4-18-5-6-19-7-10(17)20-14-8(15)1-2-9(14)16/h1-7H2

InChI Key

AKYVOJUTSASQJO-UHFFFAOYSA-N

SMILES

O=C(ON1C(CCC1=O)=O)COCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azido-PEG2-CH2CO2-NHS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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